molecular formula C8H8BFO5 B12098594 4-Borono-5-fluoro-2-methoxybenzoic acid

4-Borono-5-fluoro-2-methoxybenzoic acid

Cat. No.: B12098594
M. Wt: 213.96 g/mol
InChI Key: QVTFPYXYFIGPTD-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxybenzoic acid: (CAS Number: 1780187-45-2) is a chemical compound with the molecular formula C₈H₆BrFO₃ It falls within the class of benzoic acid derivatives and contains bromine, fluorine, and methoxy functional groups

    IUPAC Name: 4-bromo-5-fluoro-2-methoxybenzoic acid

    Molecular Weight: 249.04 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-bromo-5-fluoro-2-methoxybenzoic acid involves specific reactions and conditions. While I don’t have access to proprietary industrial methods, here’s a general synthetic route:

    Bromination: Start with 2-methoxybenzoic acid and brominate it using a brominating agent (e.g., N-bromosuccinimide, NBS) in an inert solvent (e.g., chloroform). This introduces the bromine atom.

    Fluorination: Next, fluorinate the brominated intermediate using a fluorinating reagent (e.g., potassium fluoride, KF) to replace the bromine with fluorine.

    Acidification: Finally, acidify the fluorinated product to obtain 4-bromo-5-fluoro-2-methoxybenzoic acid.

Industrial Production: Industrial-scale production methods may involve more efficient and optimized processes, but the fundamental steps remain similar.

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-methoxybenzoic acid can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the methoxy group. Common reagents include alkoxides or amines.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the carboxylic acid group to an ester) or reduction (e.g., converting the carboxylic acid group to an alcohol).

    Major Products: The major products depend on the specific reaction. For example, substitution may yield substituted benzoic acids or esters.

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxybenzoic acid finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Used in drug discovery and chemical biology studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: May serve as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it with related benzoic acid derivatives. Its uniqueness lies in the combination of bromine, fluorine, and methoxy groups.

Properties

Molecular Formula

C8H8BFO5

Molecular Weight

213.96 g/mol

IUPAC Name

4-borono-5-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H8BFO5/c1-15-7-3-5(9(13)14)6(10)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)

InChI Key

QVTFPYXYFIGPTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)OC)(O)O

Origin of Product

United States

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